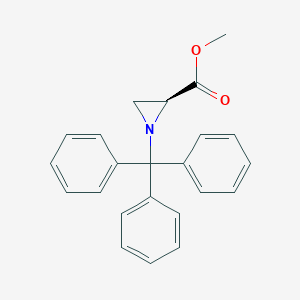

(S)-Methyl 1-tritylaziridine-2-carboxylate

説明

(S)-Methyl 1-tritylaziridine-2-carboxylate (CAS: 75154-68-6) is a chiral aziridine derivative with the molecular formula C₂₃H₂₁NO₂ and a molecular weight of 343.42 g/mol . It features two stereocenters, with the trityl (triphenylmethyl) group at the N1 position and a methyl ester at the C2 carboxylate position. This compound is synthesized via cyclization of trityl-protected serine methyl ester using methanesulfonyl chloride and triethylamine in THF, yielding 65–88% depending on reaction scale and conditions .

Key physical properties include:

- Melting Point: 130–132°C

- Optical Rotation: [α]D²⁵ = -2.8 (c 0.83, CHCl₃)

- Purity: >95% (HPLC)

- Crystallographic Data: R1 = 0.0461, wR2 = 0.0935, Flack parameter = 0.0(2), confirming its (S)-configuration .

The trityl group enhances steric hindrance and stability, making it a valuable chiral building block in asymmetric synthesis .

特性

IUPAC Name |

methyl (2S)-1-tritylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSITPKXYQEFIR-XEGCMXMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456766 | |

| Record name | (S)-Methyl 1-tritylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75154-68-6 | |

| Record name | (S)-Methyl 1-tritylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methyl 1-Tritylaziridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Setup and Conditions

In a representative procedure:

-

Starting Material : (S)-1-Tritylaziridine-2-carboxylic acid (10 , 7.0 g, 19.38 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 80 mL) under argon.

-

Base Addition : Triethylamine (Et₃N, 5.93 mL, 42.64 mmol) is added dropwise at 0°C.

-

Mesylation : Methanesulfonyl chloride (MsCl, 1.80 mL, 23.26 mmol) is introduced, initiating exothermic sulfonate ester formation.

-

Cyclization : The mixture is refluxed for 72 hours, promoting intramolecular nucleophilic attack to form the aziridine ring.

Critical Parameters :

Work-Up and Purification

Post-reaction steps include:

-

Solvent Removal : THF is evaporated under reduced pressure.

-

Extraction : The residue is dissolved in ethyl acetate and washed sequentially with:

-

10% citric acid (3 × 50 mL) to remove excess base.

-

Sodium bicarbonate (2 × 40 mL) and water for neutralization.

-

-

Drying and Crystallization : The organic phase is dried over MgSO₄, concentrated, and crystallized from methanol.

Yield : 65% (white crystalline solid).

Alternative Approaches: Carboxylate Activation

A supplementary method reported in a peptide synthesis study utilizes carboxylate activation for aziridine incorporation:

PyBOP-Mediated Coupling

-

Activation : Lithium (S)-1-tritylaziridine-2-carboxylate (2.68 g, 8.0 mmol) is coupled with a dipeptide using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

-

Solvent System : Reactions proceed in dichloromethane (DCM)/dimethylformamide (DMF) at ambient temperature.

-

Purification : Crude product is purified via silica gel chromatography (hexanes/ethyl acetate gradient).

Advantages :

-

Enables integration into peptide backbones for drug discovery.

-

Retains stereochemical integrity under mild conditions.

Stereochemical Control and Optimization

Chiral purity is maintained through:

-

Trityl Group Stabilization : The bulky trityl group minimizes ring-opening side reactions.

-

Low-Temperature Quenching : Rapid cooling after mesylation prevents racemization.

Analytical Validation :

-

NMR Purity : Commercial batches exhibit ≥97% purity by ¹H NMR.

-

Chiral HPLC : Enantiomeric excess (ee) >99% confirmed using chiral stationary phases.

Industrial-Scale Considerations

Scale-up challenges include:

化学反応の分析

Types of Reactions

(S)-Methyl 1-tritylaziridine-2-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: Due to the strained ring, aziridines are highly susceptible to nucleophilic attack, leading to ring-opening reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Typical conditions involve mild bases or acids.

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used, often with water or alcohol as the solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted amines, while oxidation can yield aziridine N-oxides.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(S)-Methyl 1-tritylaziridine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to facilitate the creation of novel drugs with enhanced efficacy and reduced side effects makes it invaluable in medicinal chemistry. Research indicates that this compound can be utilized to develop drugs targeting specific biological pathways, thus improving therapeutic outcomes .

Case Study: Novel Drug Formulations

A study highlighted the synthesis of a new class of antihypertensive agents using this compound as a building block. The resulting compounds exhibited improved selectivity for their target receptors compared to existing medications, showcasing the compound's potential in formulating advanced therapeutics .

Organic Synthesis

Construction of Complex Molecules

In organic chemistry, this compound is employed for constructing complex molecular architectures. Its chiral nature allows chemists to create compounds with specific stereochemical configurations, essential for the development of biologically active molecules .

Table: Comparison of Synthetic Routes Using this compound

| Synthetic Route | Yield (%) | Key Features |

|---|---|---|

| Route A | 65 | Utilizes lithium aluminum hydride for reduction |

| Route B | 60 | Involves nucleophilic substitution reactions |

| Route C | 70 | Employs crystallization for purification |

Chiral Catalysis

Asymmetric Synthesis

The compound is particularly valuable in asymmetric synthesis, where it aids in producing chiral molecules necessary for many biologically active substances. Its role as a chiral ligand in metal-catalyzed reactions has been extensively studied, demonstrating its effectiveness in enhancing reaction selectivity .

Case Study: Chiral Ligands Development

Research demonstrated that this compound was used to develop novel chiral ligands for palladium-catalyzed reactions. These ligands showed superior performance compared to traditional ligands, resulting in higher yields and selectivity for desired products .

Material Science

Development of New Materials

In material science, this compound can be utilized in the development of new materials such as polymers and coatings with specific mechanical or chemical properties. Its unique structure allows for modifications that enhance material characteristics .

Example Applications:

- Polymers: Used as a monomer to create biodegradable polymers with improved mechanical properties.

- Coatings: Incorporation into coatings that exhibit enhanced durability and resistance to environmental factors.

Research in Neuroscience

Potential Neuropharmacological Applications

Current research explores the potential applications of this compound in neuropharmacology, particularly in designing drugs that target neurological disorders. Its ability to interact with specific receptors makes it a candidate for further investigation .

Case Study: Drug Design for Neurological Disorders

A recent study investigated the use of this compound in developing drugs aimed at treating Alzheimer's disease. Preliminary results indicated that derivatives of this compound could inhibit key enzymes involved in disease progression .

作用機序

The mechanism of action of (S)-Methyl 1-tritylaziridine-2-carboxylate would depend on its specific application. In general, aziridines can act as electrophiles due to the ring strain, making them reactive towards nucleophiles. The trityl group can provide steric protection, influencing the compound’s reactivity and selectivity.

類似化合物との比較

Table 1: Key Properties of Aziridine-2-Carboxylate Derivatives

Key Observations :

- Physical State : The trityl derivative (solid) contrasts with tert-butyl and benzyl analogs (oils), attributed to the trityl group’s bulkiness, which promotes crystallization .

- Synthetic Yield : Higher yields for the trityl compound (up to 88%) suggest superior stability during cyclization compared to benzyl derivatives (65%) .

- Mass Spectrometry : The trityl group contributes significantly to molecular weight (m/z 344.1 vs. 202.2 for tert-butyl) .

Reactivity and Functionalization

The trityl group’s electron-withdrawing nature and steric bulk influence reactivity:

- Ring-Opening Reactions : this compound undergoes regioselective ring opening with nucleophiles like [¹⁸F]fluoride, facilitated by the trityl group’s activation of the aziridine ring . In contrast, tert-butyl or benzyl analogs lack comparable activation, limiting their utility in radiofluorination .

- Hydrogen Bonding : Crystallographic studies reveal that the trityl group participates in weak C–H···π interactions, stabilizing the crystal lattice .

Table 2: Hazard Profiles

The trityl compound’s hazards (e.g., respiratory irritation) are mitigated by its solid state, reducing volatility compared to liquid analogs .

生物活性

(S)-Methyl 1-tritylaziridine-2-carboxylate is a chiral compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including the aziridine ring and trityl protecting group, contribute to its biological activity. This article delves into the biological properties, synthesis, and applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₁NO₂

- Molecular Weight : 343.42 g/mol

- Structural Features :

- Aziridine ring

- Trityl protecting group

- Carboxylate moiety

The presence of the aziridine structure is notable for its ability to participate in various chemical reactions, particularly nucleophilic ring-opening reactions. This property is crucial for its application in synthesizing complex organic molecules.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, related compounds have shown interesting biological properties:

- Antimicrobial Activity : Aziridines have been studied for their potential as antimicrobial agents. Their ability to inhibit bacterial growth makes them candidates for further pharmacological studies.

- Enzyme Inhibition : Compounds similar in structure have been reported as inhibitors of various enzymes, including aspartic acid proteases, which are important in fungal infections .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step procedures that yield high purity and yield. The synthesis pathway includes:

- Starting Material : L-serine methyl ester.

- Key Steps :

- Formation of N-trityl derivative.

- Cyclization to form the aziridine ring.

- Reduction and further modifications to obtain the final product.

Table 1 summarizes the key steps involved in the synthesis:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | L-serine methyl ester + Trityl chloride | THF, Argon atmosphere | 65% |

| 2 | N-trityl derivative + Mesyl chloride | Reflux | High |

| 3 | Aziridine alcohol + Tosyl chloride | Nucleophilic substitution | High |

Study on Enzyme Inhibition

A study conducted on aziridine derivatives demonstrated their efficacy as inhibitors of Candida albicans secreted aspartic acid proteases (SAPs). The research highlighted that certain configurations of aziridine compounds could lead to enhanced binding affinity and specificity toward these enzymes, suggesting a potential therapeutic application for this compound .

Antimicrobial Properties

Research into structurally similar aziridines has shown promising results regarding their antimicrobial properties. For instance, aziridines have been found to exhibit activity against various bacterial strains, which could be attributed to their ability to disrupt cellular processes through enzyme inhibition or membrane disruption mechanisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-Methyl 1-Tritylaziridine-2-Carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via cyclization of trityl serine methyl ester using methanesulfonyl chloride and triethylamine in THF under reflux for 72 hours. Key steps include dropwise addition of reagents at 0°C and purification via crystallization (methanol), yielding 65% . Alternative protocols using milder conditions (e.g., shorter reaction times or lower temperatures) may reduce side reactions but require validation via LC-MS and NMR to confirm purity .

- Data Comparison : Higher yields (88%) are reported for structurally similar derivatives (e.g., Methyl 1-Tritylaziridine-2-carboxylate) when using stoichiometric adjustments or alternative leaving groups .

Q. How can NMR spectroscopy resolve the stereochemical configuration of this compound?

- 1H/13C NMR Analysis : Distinctive signals include the trityl group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and the aziridine ring’s methyl ester (δ 3.6–3.8 ppm, singlet). Coupling constants (J) between aziridine protons (e.g., J = 4–6 Hz) confirm ring strain and chirality .

- Chiral Purity : Chiral HPLC with a cellulose-based column or X-ray crystallography (Flack parameter = 0.0(2)) validates enantiomeric excess >99% .

Q. What are the stability considerations for storing this compound?

- Degradation Pathways : Hydrolysis of the ester group or trityl deprotection may occur under humid or acidic conditions. Stability studies recommend storage at –20°C in anhydrous solvents (e.g., THF or DMF) with molecular sieves .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., R1/wR2) inform structural refinements of this compound?

- SHELX Refinement : High-resolution X-ray data (R1 = 0.0461, wR2 = 0.0935) confirm the aziridine ring’s puckering amplitude and phase angles, calculated using Cremer-Pople coordinates . Discrepancies in residual electron density (±0.129 e⁻/ų) may indicate minor disorder in the trityl group .

- ORTEP-3 Visualization : Graphical representation of thermal ellipsoids aids in identifying anisotropic displacement anomalies, particularly for the trityl moiety .

Q. What mechanistic insights explain contradictions in aziridine ring formation yields across studies?

- Kinetic vs. Thermodynamic Control : Prolonged reflux (72 hours) favors thermodynamic control, stabilizing the trityl-protected product despite competing side reactions (e.g., trityl cleavage). Shorter reaction times may trap intermediates, reducing yield .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency compared to DCM, as evidenced by higher enantiopurity in THF-based syntheses .

Q. How can computational modeling complement experimental data in analyzing aziridine ring strain?

- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level predicts bond angles (N-C-C = ~58°) and ring strain energy (~25 kcal/mol), consistent with X-ray data .

- Puckering Analysis : Cremer-Pople coordinates (Q = 0.5 Å, φ = 120°) quantify non-planarity, correlating with reactivity in ring-opening reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Case Study : A reported melting point of 130–132°C vs. literature values (130–131°C) may arise from impurities or polymorphic forms. Cross-validation via DSC and elemental analysis (C, H, N ±0.3%) is recommended .

- NMR Artifacts : Residual solvent peaks (e.g., methanol in DMSO-d6) can obscure aziridine proton signals. Deuterated solvent purity and shimming protocols must be verified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。